N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 886906-96-3
VCID: VC6418209
InChI: InChI=1S/C22H17FN4O4S2/c1-13(28)24-17-8-11-19-20(12-17)32-22(25-19)26-21(29)14-2-6-16(7-3-14)27-33(30,31)18-9-4-15(23)5-10-18/h2-12,27H,1H3,(H,24,28)(H,25,26,29)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C22H17FN4O4S2
Molecular Weight: 484.52

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide

CAS No.: 886906-96-3

VCID: VC6418209

Molecular Formula: C22H17FN4O4S2

Molecular Weight: 484.52

* For research use only. Not for human or veterinary use.

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide - 886906-96-3

Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. It is characterized by its unique structure, which includes both acetamido and sulfonamide groups, enhancing its pharmacological profile. This compound is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Methods

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide can be achieved through various synthetic routes. One common method involves direct α-heteroarylation of amides using specific reagents such as ammonium persulfate and toluenesulfonic acid in a solvent mixture of ethyl acetate and formamide.

Biological Activities and Potential Applications

Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide, have been studied for their diverse biological activities. These compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for pharmaceutical applications .

Biological ActivityDescription
Antimicrobial ActivityEffective against various bacterial and fungal species.
Anti-inflammatory ActivityPotential to inhibit inflammatory pathways.
Anticancer ActivityMay interact with cellular enzymes or receptors involved in cancer progression.

Mechanism of Action

The mechanism of action for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide likely involves the inhibition of specific biological pathways relevant to its target diseases. For instance, benzothiazole derivatives have been shown to interact with cellular enzymes or receptors involved in inflammation or cancer progression.

CAS No. 886906-96-3
Product Name N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide
Molecular Formula C22H17FN4O4S2
Molecular Weight 484.52
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfonylamino]benzamide
Standard InChI InChI=1S/C22H17FN4O4S2/c1-13(28)24-17-8-11-19-20(12-17)32-22(25-19)26-21(29)14-2-6-16(7-3-14)27-33(30,31)18-9-4-15(23)5-10-18/h2-12,27H,1H3,(H,24,28)(H,25,26,29)
Standard InChIKey CKUUIIMKFMNUJZ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Solubility not available
PubChem Compound 16803061
Last Modified Jul 25 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator